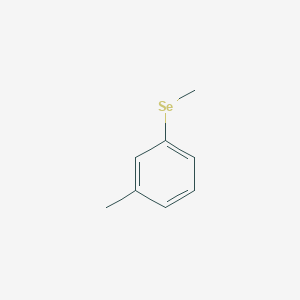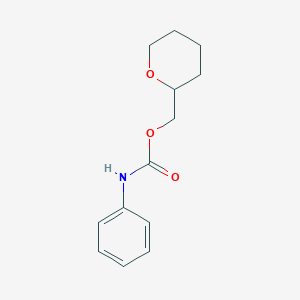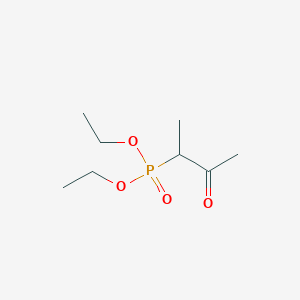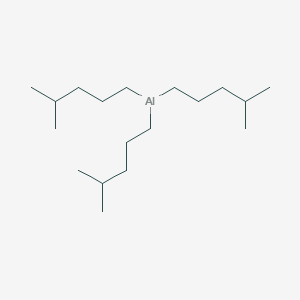
Aluminum, tris(4-methylpentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid with a boiling point of approximately 120°C . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, tris(4-methylpentyl)- typically involves the reaction of aluminum trichloride with 4-methylpentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C6H13MgBr→Al(C6H13)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Industrial Production Methods
Industrial production of aluminum, tris(4-methylpentyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation .
化学反応の分析
Types of Reactions
Aluminum, tris(4-methylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Aluminum oxide.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
科学的研究の応用
Aluminum, tris(4-methylpentyl)- has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of aluminum, tris(4-methylpentyl)- involves its ability to form strong bonds with various organic and inorganic molecules. This compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Tris(pentamethylphenyl)aluminum: Similar in structure but with different substituents.
Tris(acetylacetonato)aluminum: Another organoaluminum compound with different ligands.
Tris(ethylaluminum): Similar in terms of aluminum coordination but with different alkyl groups
Uniqueness
Aluminum, tris(4-methylpentyl)- is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective .
特性
CAS番号 |
2180-65-6 |
|---|---|
分子式 |
C18H39Al |
分子量 |
282.5 g/mol |
IUPAC名 |
tris(4-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,1,4-5H2,2-3H3; |
InChIキー |
MLDSMTVYPPIXMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC[Al](CCCC(C)C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



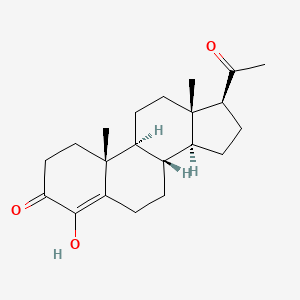
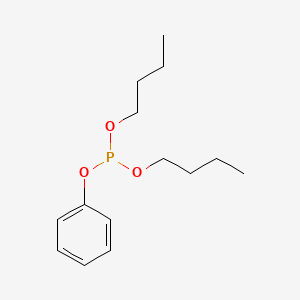
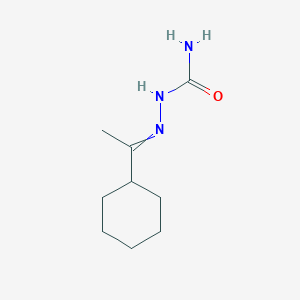
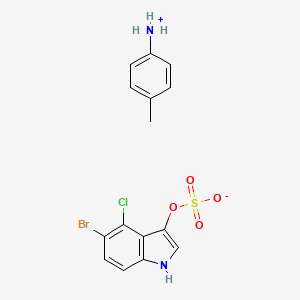


![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)

